5-Azido Uridine: A Technical Guide to its Chemical Structure and Applications in RNA Research
5-Azido Uridine: A Technical Guide to its Chemical Structure and Applications in RNA Research
This guide provides an in-depth exploration of 5-Azido Uridine (5-N₃-U), a pivotal molecule in contemporary biochemical and molecular biology research. We will delve into its core chemical structure, synthesis, and multifaceted applications, with a particular focus on its utility for researchers, scientists, and professionals in drug development. This document is designed to be a comprehensive resource, blending fundamental chemical principles with practical, field-proven insights.
Fundamental Chemical Identity of 5-Azido Uridine
5-Azido Uridine is a chemically modified nucleoside, an analog of the natural ribonucleoside uridine. The key modification is the introduction of an azide group (-N₃) at the 5-position of the pyrimidine ring. This seemingly small alteration imparts unique chemical functionalities that are not present in its natural counterpart, making it an invaluable tool for bioorthogonal chemistry.
Chemical Structure and Identifiers
The foundational step in understanding any chemical entity is to define its structure and nomenclature.
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IUPAC Name: 5-azido-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione[1]
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Molecular Weight: 285.21 g/mol [1]
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CAS Number: 1261272-24-5[3]
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SMILES: C1=C(C(=O)NC(=O)N1[C@H]2CO)O)O)N=[N+]=[N-][1]
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InChI Key: VOPROYOABONMOS-UAKXSSHOSA-N[1]
Figure 1: 2D Chemical Structure of 5-Azido Uridine. Source: PubChem[1]
Key Physicochemical Properties
A summary of the key physicochemical properties of 5-Azido Uridine is presented in the table below. These properties are crucial for understanding its behavior in experimental settings.
| Property | Value | Source |
| Molecular Weight | 285.21 g/mol | PubChem[1] |
| XLogP3 | -0.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 4 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 8 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Topological Polar Surface Area | 134 Ų | PubChem[1] |
Synthesis of 5-Azido Uridine
The synthesis of 5-Azido Uridine is a critical aspect for its accessibility in research. While various synthetic routes have been explored for azido-modified nucleosides, a common approach for introducing the azide group at the 5-position of uridine involves the diazotization of 5-aminouridine. Another strategy involves the direct azidation of a suitably activated uridine precursor. For its application in RNA studies, 5-Azido Uridine is often converted to its triphosphate form, 5-Azido Uridine Triphosphate (5-N₃-UTP), which can be enzymatically incorporated into RNA.[4]
A generalized synthetic scheme for nucleoside modification is illustrated below. It is important to note that specific reaction conditions and protecting group strategies are crucial for achieving high yields and purity.
Caption: Generalized synthesis pathway for 5-Azido Uridine.
Applications in RNA Research: A Bioorthogonal Handle
The true power of 5-Azido Uridine lies in its azide moiety, which serves as a bioorthogonal chemical handle. This means it is chemically inert to the vast majority of functional groups found in biological systems, but can be specifically and efficiently reacted with a complementary bioorthogonal partner, typically an alkyne. This selective reactivity forms the basis of its widespread use in "click chemistry."
RNA Labeling via Click Chemistry
Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), allows for the covalent attachment of various reporter molecules to 5-Azido Uridine-labeled RNA.[5][6] This enables a wide range of applications, from imaging newly synthesized RNA to identifying RNA-binding proteins.
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Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the use of a copper(I) catalyst to ligate an azide to a terminal alkyne. It is widely used for in vitro applications and in fixed cells.[7] However, the cytotoxicity of copper has limited its use in live-cell imaging.[8]
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Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the toxicity of copper, SPAAC utilizes a strained cyclooctyne (e.g., DBCO, BCN) that reacts spontaneously with an azide without the need for a catalyst.[5][6] This has made it the method of choice for live-cell RNA imaging.
Caption: Workflow for RNA labeling using 5-Azido Uridine and click chemistry.
Photo-Crosslinking for Studying RNA-Protein Interactions
The azide group in 5-Azido Uridine is also photoreactive.[9][10] Upon exposure to UV light, the azide is converted into a highly reactive nitrene intermediate, which can then form a covalent crosslink with nearby molecules, particularly proteins.[11] This property is exploited in photoaffinity labeling experiments to identify and map the binding sites of RNA-binding proteins. A related compound, 5-[(4-azidophenacyl)thio]uridine 5'-triphosphate, has also been developed for similar photo-cross-linking studies.[9][12]
Experimental Protocols and Considerations
The successful application of 5-Azido Uridine requires careful experimental design and execution. Below are generalized protocols for its use in RNA labeling.
Protocol for Metabolic Labeling of RNA with 5-Azido Uridine
This protocol describes the incorporation of 5-Azido Uridine into the RNA of cultured cells.
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Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
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Preparation of 5-Azido Uridine: Prepare a stock solution of 5-Azido Uridine in a suitable solvent (e.g., DMSO or water).
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Labeling: Add the 5-Azido Uridine stock solution to the cell culture medium to the desired final concentration (typically in the micromolar to low millimolar range). The optimal concentration and labeling time will vary depending on the cell type and experimental goals.
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Incubation: Incubate the cells for the desired period (e.g., 1 to 24 hours) to allow for the metabolic incorporation of the modified nucleoside into newly synthesized RNA.
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Cell Lysis and RNA Isolation: After incubation, wash the cells with PBS and proceed with your standard protocol for cell lysis and total RNA isolation.
Causality behind Experimental Choices: The choice of labeling concentration and duration is a trade-off between achieving sufficient labeling for detection and minimizing potential cytotoxicity or off-target effects. It is crucial to perform dose-response and time-course experiments to optimize these parameters for your specific system.
Protocol for CuAAC-based Detection of Labeled RNA
This protocol is suitable for detecting 5-Azido Uridine-labeled RNA in fixed cells or in vitro.
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Fixation and Permeabilization (for cells): Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.5% Triton X-100 in PBS.
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Click Reaction Cocktail: Prepare a fresh click reaction cocktail containing:
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An alkyne-conjugated reporter molecule (e.g., Alexa Fluor 488 alkyne).
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Copper(II) sulfate (CuSO₄).
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A reducing agent to generate Cu(I) in situ (e.g., sodium ascorbate).
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A copper ligand to stabilize the Cu(I) and improve reaction efficiency (e.g., TBTA).
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Labeling Reaction: Add the click reaction cocktail to the fixed and permeabilized cells or the isolated RNA and incubate in the dark at room temperature for 30-60 minutes.
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Washing: Wash the cells or RNA extensively to remove unreacted reagents.
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Analysis: Proceed with analysis, such as fluorescence microscopy for imaging or gel electrophoresis for in vitro samples.
Trustworthiness through Self-Validation: A critical control for this protocol is to perform the click reaction on cells that have not been treated with 5-Azido Uridine. This will reveal any background signal from non-specific binding of the alkyne probe or the click reagents.
Protocol for SPAAC-based Live-Cell Imaging of RNA
This protocol allows for the visualization of newly synthesized RNA in living cells.
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Metabolic Labeling: Label cells with 5-Azido Uridine as described in Protocol 4.1.
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Preparation of Cyclooctyne Probe: Prepare a stock solution of a cell-permeable cyclooctyne-conjugated fluorophore (e.g., DBCO-488).
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Live-Cell Labeling: Add the cyclooctyne probe to the cell culture medium and incubate for a sufficient time to allow for the reaction to occur (typically 30-120 minutes).
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Washing: Gently wash the cells with fresh medium to remove the excess probe.
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Live-Cell Imaging: Image the cells using a fluorescence microscope equipped for live-cell imaging.
Expertise in Action: The choice of cyclooctyne probe is critical. Factors to consider include its reactivity, cell permeability, and the photophysical properties of the conjugated fluorophore. Some cyclooctynes exhibit faster kinetics than others, which can be advantageous for short labeling times.
Conclusion and Future Perspectives
5-Azido Uridine has established itself as a cornerstone of modern RNA research. Its bioorthogonal reactivity, enabled by the strategically placed azide group, provides a powerful and versatile tool for labeling, tracking, and manipulating RNA in a wide range of biological contexts. The continued development of new click chemistry reagents and imaging modalities will undoubtedly expand the applications of 5-Azido Uridine, enabling researchers to unravel the complex roles of RNA in health and disease with ever-increasing precision.
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